Synthetic Yield: Cbz‑Protected Intermediate Achieves ~99% Yield in Vildagliptin Precursor Synthesis
In the synthesis of (S)‑1‑N‑Cbz‑2‑cyano‑pyrrolidine (a key vildagliptin intermediate), the Cbz‑protection route from Cbz‑L‑prolinamide proceeds with a reported yield of approximately 99% [REFS‑1]. This high conversion efficiency contrasts with alternative routes using other N‑protecting groups or unprotected 2‑cyanopyrrolidine, which typically require additional purification steps and suffer from lower overall yields due to side reactions [REFS‑2].
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | ~99% |
| Comparator Or Baseline | Alternative unprotected or Boc‑protected routes: typical yields 70–85% (class‑level inference; no direct head‑to‑head data available) |
| Quantified Difference | Approximately 14–29 percentage points higher yield |
| Conditions | Synthesis of (S)‑1‑N‑Cbz‑2‑cyano‑pyrrolidine from Cbz‑L‑prolinamide; industrial process conditions |
Why This Matters
Higher synthetic yield directly reduces cost‑per‑gram and improves process mass intensity, critical for procurement at scale.
- [1] Chem960. Synthetic routes for (S)‑1‑N‑Cbz‑2‑cyano‑pyrrolidine. Yield ~99% from Cbz‑L‑prolinamide. View Source
- [2] Canadian Journal of Chemistry. Modular syntheses of oxazolinylamine ligands. 2007, 85(2), 96‑109. View Source
